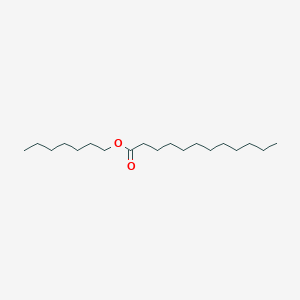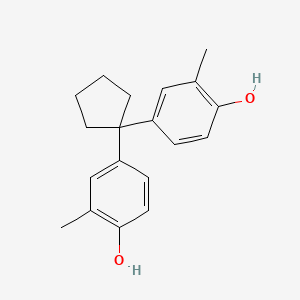
4,4'-Cyclopentane-1,1-diylbis(2-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentane ring bonded to two 2-methylphenol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) typically involves the reaction of cyclopentanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.
科学的研究の応用
4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) exerts its effects involves interactions with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
類似化合物との比較
- 4,4’-Cyclohexane-1,1-diylbis(2-methylphenol)
- 4,4’-Cyclohexylidenebis(2-methylphenol)
- 4,4’-Cyclohexane-1,1-diylbis(2,6-dimethylphenol)
Comparison: 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to its cyclohexane analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
50628-59-6 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3-methylphenyl)cyclopentyl]-2-methylphenol |
InChI |
InChI=1S/C19H22O2/c1-13-11-15(5-7-17(13)20)19(9-3-4-10-19)16-6-8-18(21)14(2)12-16/h5-8,11-12,20-21H,3-4,9-10H2,1-2H3 |
InChIキー |
OBWVOELZAMJXRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2(CCCC2)C3=CC(=C(C=C3)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



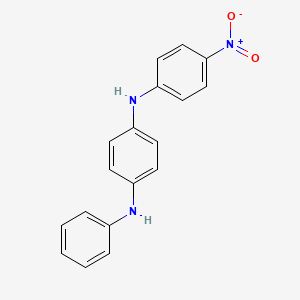
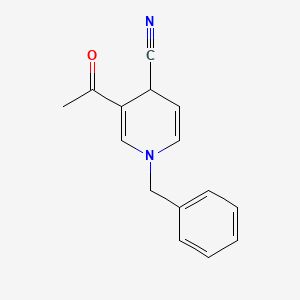
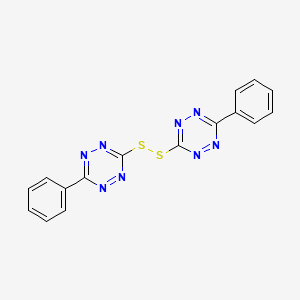

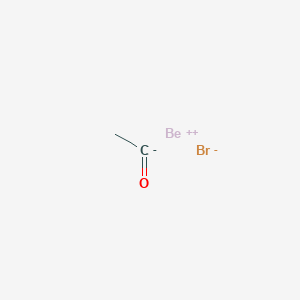

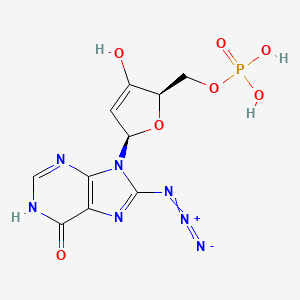
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)

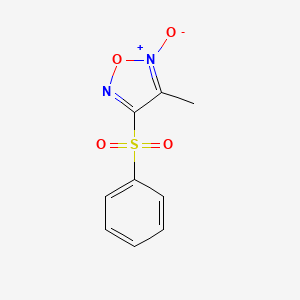

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
